molecular formula C8H8BrNO B1268463 2-(2-Bromophenyl)acetamide CAS No. 65999-53-3

2-(2-Bromophenyl)acetamide

Cat. No. B1268463
CAS RN: 65999-53-3
M. Wt: 214.06 g/mol
InChI Key: DSZYKMGSRABUEN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)acetamide is a compound that has been explored in the context of microwave-assisted synthesis, structural elucidation, and its potential biological activities. It is part of a broader class of compounds that have been investigated for their antimicrobial properties and interactions within biological systems (Ghazzali et al., 2012).

Synthesis Analysis

The synthesis of 2-(2-Bromophenyl)acetamide and its derivatives often involves microwave-assisted techniques, which provide a rapid and efficient method for compound formation. These processes typically result in the generation of compounds with potential biological activities, highlighting the synthetic versatility and applicability of 2-(2-Bromophenyl)acetamide in medicinal chemistry (Ghazzali et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of 2-(2-Bromophenyl)acetamide derivatives has been conducted using techniques like X-ray crystallography, revealing detailed information about their crystalline structures and intermolecular interactions. Such analyses contribute to understanding the physical and chemical behavior of these compounds (Xiao et al., 2009).

Chemical Reactions and Properties

2-(2-Bromophenyl)acetamide undergoes various chemical reactions, including interactions with other organic compounds and participation in the synthesis of complex molecules. These reactions are crucial for expanding the chemical space of bromophenyl derivatives and exploring their potential applications (Willans et al., 2003).

Physical Properties Analysis

The physical properties of 2-(2-Bromophenyl)acetamide derivatives, such as solubility, melting points, and crystalline structure, are essential for their practical application in synthesis and material science. These properties are determined through experimental studies and contribute to the understanding of how these compounds can be manipulated and used in various chemical contexts (Xiao et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the application of 2-(2-Bromophenyl)acetamide derivatives in drug discovery and development. Studies focusing on these aspects often employ computational and experimental methods to predict and verify the behavior of these compounds in various chemical environments (Gul et al., 2017).

Scientific Research Applications

Crystal Structure Analysis

  • Structural Analysis : 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide's crystal structure involves intermolecular hydrogen bonds and C—H⋯π contacts, forming chains in the crystal lattice. This aids in understanding molecular interactions and structural configurations in materials science and crystallography (Xiao et al., 2009).

Synthesis and Reactivity

  • Suzuki-Miyaura Cross-Coupling : N-(2-Bromophenyl)acetamide serves as a precursor in Suzuki-Miyaura cross-coupling reactions, highlighting its role in synthetic chemistry for creating complex organic compounds (Cottineau et al., 2006).
  • Microwave-Assisted Synthesis : It is used in microwave-assisted synthesis of derivatives for structural elucidation and biological assessment. Such techniques are valuable in rapid compound synthesis (Ghazzali et al., 2012).
  • Density Functional Theory (DFT) Studies : DFT studies on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives, including those with bromophenyl substitutions, highlight the compound’s potential as an anti-HIV drug. Such studies are significant in drug design (Oftadeh et al., 2013).

Potential Applications in Pesticides

  • Pesticide Development : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, are being studied as potential pesticides. This application is crucial in agricultural chemistry for developing new pest control agents (Olszewska et al., 2008).

Pharmaceutical Research

  • Anticonvulsant and Antidepressant Potential : Some derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide show promising anticonvulsant and antidepressant activities, indicating its potential in neuropsychiatric drug development (Xie et al., 2013).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "2-(2-Bromophenyl)acetamide" . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZYKMGSRABUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346424
Record name 2-(2-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)acetamide

CAS RN

65999-53-3
Record name 2-(2-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
MO Hasan, SA Aowda, AKO Aldulaimi, HS Lihumis… - Ann. For. Res, 2023 - e-afr.org
Stephalagine was prepared by the reaction of chemical precursor via the formation of (2-(2-bromophenyl)-N-(2-(4-methoxybenzo [d][1, 3] dioxol-5-yl) ethyl) acetamide,[M1]) and the …
Number of citations: 0 www.e-afr.org
L Liu, L Song, Y Guo, D Min, T Shi, W Zhang - Tetrahedron, 2018 - Elsevier
N-substituted oxindoles were obtained through a facile KOH/DMSO promoted intramolecular cyclization of o-bromophenylacetamides in good yields. Furthermore, isoindigo derivatives …
Number of citations: 9 www.sciencedirect.com
S Nimgirawath, P Udomputtimekakul - Molecules, 2009 - mdpi.com
Treatment of 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines with oxalyl chloride and triethylamine gave 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivatives, …
Number of citations: 9 www.mdpi.com
WY Hsueh, YSE Lee, MS Huang, CH Lai… - Journal of Medicinal …, 2021 - ACS Publications
In this paper, we present a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade for the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones from 2-(2-bromophenyl)…
Number of citations: 14 pubs.acs.org
T Kukosha, N Trufilkina, M Katkevics - Synlett, 2011 - thieme-connect.com
The first example of copper-catalyzed intramolecular N-arylation of hydroxamic acid derivatives is presented. Based on this transformation a new method for the synthesis of N-…
Number of citations: 13 www.thieme-connect.com
Y Jaiswal, Y Kumar, A Kumar - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
In the present study, we report the palladium(II)-catalyzed regioselective ortho-C–H bromination/iodination of challenging arylacetamide derivatives using N-halosuccinimides as …
Number of citations: 15 pubs.rsc.org
S Hu, HY Kaw, L Zhu, W Wang - Environmental Science & …, 2022 - ACS Publications
Nitrogenous aromatic halogenated disinfection byproducts (DBPs) in drinking water have received considerable attention recently owing to their relatively high toxicity. In this study, a …
Number of citations: 15 pubs.acs.org
V Rathore, M Sattar, R Kumar… - The Journal of Organic …, 2016 - ACS Publications
A chemo- and regioselective intermolecular sp 3 C–H and sp 2 C–H coupling reaction for C–C bond formation is described to access unsymmetrical diaryl acetamides under TM-free …
Number of citations: 35 pubs.acs.org
J Sakowski, I Sattler, M Schlitzer - Bioorganic & medicinal chemistry, 2002 - Elsevier
We have developed the 4-nitrocinnamoyl substituted benzophenone 4a as a novel non-thiol farnesyltransferase inhibitor. Replacement of the p-tolyl moiety of our initial lead structure …
Number of citations: 12 www.sciencedirect.com
L Yadav, BR Kumar Shyamlal, MK Tiwari… - Chemistry–An Asian …, 2022 - Wiley Online Library
An unprecedented TMEDA‐catalyzed, regioselective, decarboethoxy direct C−N coupling protocol towards the synthesis of dibenzopyrrocolines 17 a–i and 5,6‐dihydroindolo[2,1‐a]…
Number of citations: 1 onlinelibrary.wiley.com

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